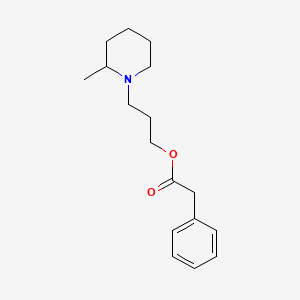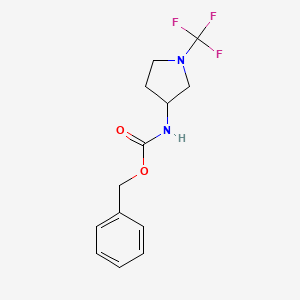
Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H15F3N2O2 It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a benzyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Trifluoromethylated compounds: Compounds like trifluoromethyl benzene and trifluoromethyl pyridine have similar trifluoromethyl groups.
Uniqueness
Benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of the trifluoromethyl group and the benzyl carbamate moiety, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential bioactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H15F3N2O2 |
|---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
benzyl N-[1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18-7-6-11(8-18)17-12(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19) |
InChI-Schlüssel |
LCQCFTHGMLGWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



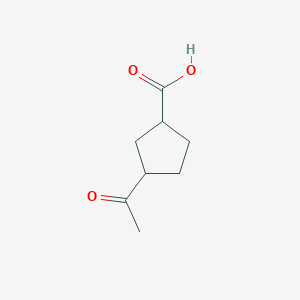
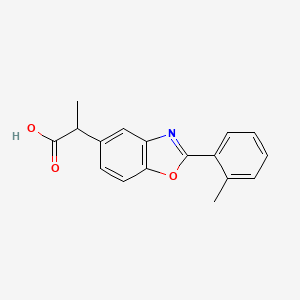
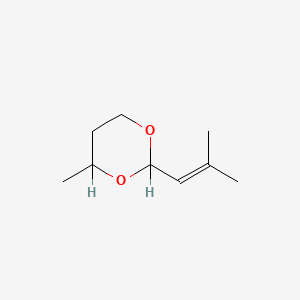
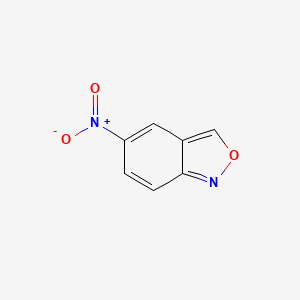
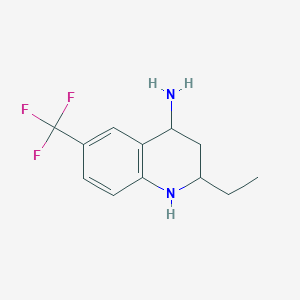

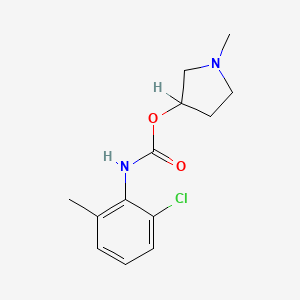
![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
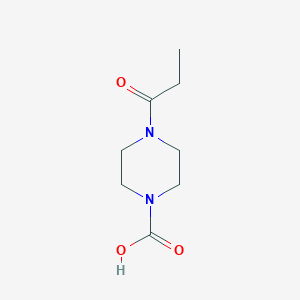
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
